molecular formula C22H21NO4S B2552009 6-methyl-4-((1-(4-(thiophen-2-yl)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one CAS No. 1798640-24-0

6-methyl-4-((1-(4-(thiophen-2-yl)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one

Cat. No. B2552009
CAS RN: 1798640-24-0
M. Wt: 395.47
InChI Key: NNPSZYCFDJZUGI-UHFFFAOYSA-N
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Description

The compound "6-methyl-4-((1-(4-(thiophen-2-yl)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one" is a complex organic molecule that appears to be related to a family of compounds involving substituted pyranones and piperidinones. These types of compounds are often studied for their potential applications in medicinal chemistry and materials science due to their interesting chemical properties and biological activities.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with various starting materials. For instance, the synthesis of derivatives of tetrahydro-2H-1-benzopyran-2-one and related structures can be achieved through reactions with carbocyclic and heterocyclic 1,3-diketones or potential 1,3-diketones in acetic acid . Similarly, the synthesis of "2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate" was accomplished by oxidation of a precursor with pyridinium dichromate in the presence of acetic anhydride . These methods suggest that the synthesis of the compound may also involve such reagents and conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography. For example, "Methyl 6-Methyl-4-(benzoyloxymethyl)-2-oxo-2H-pyran-5-carboxylate" was confirmed to have a practically planar structure with the exception of certain substituents, as determined by X-ray crystal analysis . This suggests that the compound may also exhibit a planar structure with specific torsion angles defining its three-dimensional conformation.

Chemical Reactions Analysis

The reactivity of similar compounds can vary depending on the substituents and reaction conditions. For instance, the three-component condensation of 4-piperidinones with other reactants can lead to the formation of substituted pyrans . This indicates that the compound may also participate in multi-component condensation reactions, potentially leading to a variety of derivatives with different substituents affecting their reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, weak intermolecular C—H⋯O hydrogen bonding was observed in the crystal structure of "2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate" . This could imply that the compound may also exhibit similar weak intermolecular interactions, which could affect its solubility, melting point, and other physical properties. Additionally, the bioactivity of related compounds, such as "1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime," has been assessed, showing inhibitory activities toward fungi . This suggests that the compound may also possess biological activities that could be of interest for pharmaceutical applications.

Scientific Research Applications

Synthesis and Chemical Reactions

The compound 6-methyl-4-((1-(4-(thiophen-2-yl)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one, due to its complex structure, is involved in various synthesis and chemical reaction studies. For instance, Michael addition reactions with active methylene compounds, like ethyl cyanoacetate and malononitrile, have been used to synthesize a series of derivatives. These reactions, carried out in ethanol with piperidine as a catalyst, highlight the compound's reactivity and potential for creating diverse chemical structures. Such studies are fundamental for exploring the compound's utility in synthesizing novel compounds with potential applications in medicinal chemistry and material science (Bakhouch et al., 2015).

Interaction with Lanthanoids

Research on 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone (Hpmbp), which shares structural similarities with the queried compound, has shown its ability to form complexes with lanthanoids. These complexes have been characterized through physicochemical studies, and their electronic spectra were analyzed to understand the phenomenon of hypersensitivity with respect to the coordination environment and solvent medium. Such studies contribute to our understanding of how complex organic molecules interact with metal ions, which is crucial for the development of new materials and catalysts (Roy & Nag, 1978).

Pharmacological Evaluation

The compound's derivatives have been synthesized and evaluated for their pharmacological properties, such as sigma receptor affinity. For example, thiophene bioisosteres of spirocyclic benzopyran, which are structurally related to the queried compound, have been synthesized and evaluated for their affinity towards sigma receptors. These studies are essential for drug discovery and development, particularly in identifying new therapeutic agents for neurological and psychiatric disorders (Oberdorf et al., 2008).

Antimicrobial and Antioxidant Activities

Compounds structurally related to the queried molecule have been synthesized and assessed for their biological activities, including antimicrobial and antioxidant properties. Such research is pivotal in the search for new antimicrobial agents, particularly in the face of rising antibiotic resistance. Understanding the structure-activity relationships of these compounds can lead to the development of novel drugs with improved efficacy and safety profiles (Flefel et al., 2018).

properties

IUPAC Name

6-methyl-4-[1-(4-thiophen-2-ylbenzoyl)piperidin-4-yl]oxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4S/c1-15-13-19(14-21(24)26-15)27-18-8-10-23(11-9-18)22(25)17-6-4-16(5-7-17)20-3-2-12-28-20/h2-7,12-14,18H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPSZYCFDJZUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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